molecular formula C18H19N3O3 B5603097 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine

Cat. No.: B5603097
M. Wt: 325.4 g/mol
InChI Key: NTOPHDBXYBJYBL-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrobenzoyl)-4-phenylpiperazine is a synthetic piperazine derivative characterized by a 4-phenylpiperazine core substituted with a benzoyl group bearing a methyl group at the 4-position and a nitro group at the 3-position of the aromatic ring. This compound belongs to a broader class of N-substituted piperazines, which are frequently explored for their diverse pharmacological activities, including neuroprotective, anticonvulsant, and receptor-modulating properties .

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-7-8-15(13-17(14)21(23)24)18(22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOPHDBXYBJYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring may facilitate binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl substituent’s electronic and steric properties significantly influence biological activity. Key analogs include:

Compound Name Substituents on Benzoyl Group Key Features Biological Activity/Applications
1-(3-Nitrophenyl)-4-phenylpiperazine 3-Nitro Synthesized via microwave-assisted coupling (280°C, DMSO) Anticonvulsant activity
1-(4-Nitrobenzyl)-4-phenylpiperazine 4-Nitrobenzyl Prepared via reductive amination with NaCNBH3 Intermediate for N-arylpiperazines
1-{4-Chloro-3-nitrobenzoyl}-4-phenylpiperazine 4-Chloro, 3-Nitro Chlorine substitution enhances lipophilicity Not reported; structural analog
1-(4-Methyl-3-nitrobenzoyl)-4-phenylpiperazine 4-Methyl, 3-Nitro Methyl group improves metabolic stability; nitro group at 3-position Potential neuroprotective applications

Key Observations :

  • Methyl vs.

Piperazine Core Modifications

Variations in the piperazine ring’s substituents alter pharmacokinetic and pharmacodynamic profiles:

Compound Name Piperazine Substituents Synthesis Method Activity/Applications
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) 4-Nitrophenylsulfonyl Reductive amination with sulfonyl chlorides Activates hedgehog pathway; mitigates radiation-induced neural damage
1-(3-Aminopropyl)-4-phenylpiperazine 3-Aminopropyl Condensation with succinic acid derivatives Anticonvulsant and antinociceptive effects
1-Benzyl-4-(4-nitrophenyl)piperazine Benzyl, 4-Nitrophenyl Crystallized in orthorhombic system Structural studies; no reported bioactivity

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : NSPP’s sulfonyl group confers distinct solubility and target engagement (e.g., hedgehog pathway activation) compared to benzoyl-substituted analogs .
  • Aminopropyl Chain: The 3-aminopropyl group in 1-(3-aminopropyl)-4-phenylpiperazine introduces a basic center, enhancing interactions with ion channels implicated in anticonvulsant activity .

Species-Specific Activity and Assay Conditions

  • KN62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine): Exhibits species-dependent potency at P2X7 receptors, with 10-fold lower IC50 in humans compared to mice .
  • Assay Conditions : Antagonist potency for KN62 and OxATP varies with temperature (22°C vs. 37°C) and buffer composition (NaCl vs. sucrose), emphasizing the need for standardized testing .

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